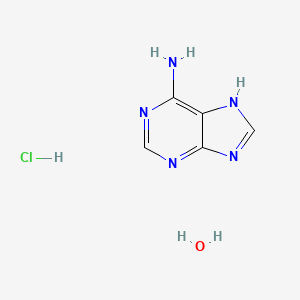

Adenine hydrochloride hydrate

Übersicht

Beschreibung

Adenine hydrochloride hydrate is a purine nucleobase derivative with the empirical formula C5H5N5 · HCl · xH2O. It is a regulatory molecule and a component of DNA, RNA, cofactors such as nicotinamide adenine dinucleotide and flavin adenine dinucleotide, and signaling molecules like cyclic adenosine monophosphate . This compound plays a crucial role in various biochemical processes in vivo and in vitro.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Adenine hydrochloride hydrate can be synthesized through the reaction of adenine with hydrochloric acid in the presence of water. The reaction typically involves dissolving adenine in hydrochloric acid and then crystallizing the product by evaporating the solvent. The reaction conditions include maintaining a controlled temperature and pH to ensure the purity and yield of the product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar principles as the laboratory method but with optimized conditions for higher yield and purity. This includes using high-purity reagents, controlled reaction environments, and advanced crystallization techniques to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Adenine hydrochloride hydrate undergoes various chemical reactions, including:

Oxidation: Adenine can be oxidized to form 8-oxoadenine, a common oxidative lesion in DNA.

Reduction: Reduction reactions can convert adenine derivatives into dihydroadenine.

Substitution: Adenine can undergo substitution reactions, particularly at the amino group, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: 8-oxoadenine.

Reduction: Dihydroadenine.

Substitution: Various substituted adenine derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Adenine hydrochloride hydrate is a chemical compound with applications in molecular biology, biochemistry, biotechnology, pharmaceuticals, cell culture, diagnostics, and metabolic research . It is a building block for DNA and RNA synthesis .

Scientific Research Applications

This compound is widely utilized in research :

- Biotechnology this compound serves as a component in synthesizing nucleotides for DNA and RNA production, which is essential for genetic engineering and synthetic biology applications .

- Pharmaceuticals In drug formulation, it can enhance the stability and efficacy of certain medications, especially those targeting cellular functions .

- Cell Culture It promotes cell growth and proliferation when added to cell culture media, making it vital for research in cancer studies and regenerative medicine . this compound has been used as a component of FAD cell culture media and in maintaining organotypic cultures for recreating stratified epithelium from primary cell cultures . It is also used in limbal-corneal epithelial culturing and keratinocytes .

- Diagnostics The compound facilitates the amplification of nucleic acids and plays a role in developing diagnostic tests, particularly those related to genetic disorders .

- Research on Metabolism It helps researchers understand energy transfer and cellular signaling processes by aiding in studying metabolic pathways involving purines .

- Adenine, as a component of Additive Formula 3, has been used intravenously in solutions containing citric acid monohydrate, D-glucose monohydrate, sodium chloride, sodium citrate dihydrate, and sodium phosphate monobasic monohydrate .

- This compound has been used as a supplement in a rich medium for galactose induction during yeast cell culture .

- Adenine is combined with the sugar ribose to form adenosine, which can be bonded with one to three phosphoric acid units, yielding AMP, ADP .

Wirkmechanismus

Adenine hydrochloride hydrate exerts its effects by forming adenosine when attached to ribose and deoxyadenosine when attached to deoxyribose. These nucleosides are integral to the formation of adenosine triphosphate, which drives many cellular metabolic processes by transferring chemical energy between reactions. Adenine also plays a role in the synthesis of nucleic acids and acts as a secondary messenger in hormonal signal transduction .

Vergleich Mit ähnlichen Verbindungen

- Adenine hemisulfate salt

- Adenosine

- Adenine monohydrochloride

- Adenine hemisulfate salt

Comparison: Adenine hydrochloride hydrate is unique due to its hydrate form, which affects its solubility and stability compared to other adenine derivatives. While adenine hemisulfate salt and adenine monohydrochloride share similar biochemical roles, the presence of different counterions and hydration states can influence their physical properties and applications .

Biologische Aktivität

Adenine hydrochloride hydrate is a purine derivative with significant biochemical roles, particularly in cellular respiration and nucleic acid metabolism. This article explores its biological activity, including its effects on cell proliferation, metabolic processes, and therapeutic applications.

- Molecular Formula : CHClNO

- Molecular Weight : 171.588 g/mol

- Physical Appearance : White to light yellow crystalline powder

- Melting Point : Approximately 285 °C (decomposition)

- Solubility : Soluble in water

Biological Roles

This compound is integral to several biological processes:

- Energy Metabolism : It is a precursor to adenosine triphosphate (ATP), the primary energy carrier in cells. ATP is crucial for various cellular functions, including muscle contraction and biosynthetic reactions.

- Nucleic Acid Synthesis : Adenine is a fundamental component of DNA and RNA, participating in genetic information storage and transfer.

- Cofactor Formation : It contributes to the synthesis of important cofactors like nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), which are essential for metabolic reactions.

Cell Proliferation

This compound has been shown to promote cell growth and proliferation, particularly in mammalian cell cultures. It is often utilized in cell culture media formulations to enhance the growth of various cell types, including epithelial cells and keratinocytes .

In Vitro Studies

- Cyto-Protective Effects : In an in vitro model of acute tubular necrosis using rat kidney tubular cells, adenine demonstrated a protective effect against cellular injury. At a concentration of 100 µM, it significantly reduced cell damage, with an EC50 value of 14 µM .

- Limbal-Corneal Epithelial Culturing : Adenine is used in maintaining organotypic cultures that recreate stratified epithelium from primary cell cultures, indicating its role in regenerative medicine .

In Vivo Studies

-

Fatty Liver Disease Model : A study investigated the effects of dietary adenine on fatty liver induced by orotic acid (OA) in rats. Rats fed a diet supplemented with 0.25% adenine showed a reduction in liver triglyceride content and fatty acid synthase (FAS) activity compared to controls. This suggests that adenine may ameliorate fatty liver conditions by enhancing mitochondrial fatty acid β-oxidation and promoting lipid secretion into the bloodstream .

Treatment Group Liver TG Content (mg/g) FAS Activity (U/g) Control 15.2 2.5 OA Only 25.7 4.0 OA + Adenine 12.3 1.8

Therapeutic Applications

This compound has potential therapeutic applications due to its biological activities:

- Regenerative Medicine : Its ability to promote cell proliferation makes it a candidate for use in tissue engineering and regenerative therapies.

- Metabolic Disorders : Given its role in lipid metabolism, adenine may have applications in treating metabolic disorders such as fatty liver disease.

Eigenschaften

IUPAC Name |

7H-purin-6-amine;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5.ClH.H2O/c6-4-3-5(9-1-7-3)10-2-8-4;;/h1-2H,(H3,6,7,8,9,10);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRDTAUFFBYTHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00975961 | |

| Record name | 3H-Purin-6-amine--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6055-72-7 | |

| Record name | 3H-Purin-6-amine--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6055-72-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.